molecular formula C23H24N2O5 B11490871 5-Benzyl-3-(2-hydroxyphenyl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

5-Benzyl-3-(2-hydroxyphenyl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B11490871
M. Wt: 408.4 g/mol
InChI Key: QVVUVUFAZOMDEA-UHFFFAOYSA-N
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Description

5-BENZYL-3-(2-HYDROXYPHENYL)-4,6-DIOXO-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZYL-3-(2-HYDROXYPHENYL)-4,6-DIOXO-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the condensation of a benzyl-substituted amine with a diketone, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts such as iron (III) chloride and solvents like methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-BENZYL-3-(2-HYDROXYPHENYL)-4,6-DIOXO-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-BENZYL-3-(2-HYDROXYPHENYL)-4,6-DIOXO-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BENZYL-3-(2-HYDROXYPHENYL)-4,6-DIOXO-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes .

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

5-benzyl-1-(2-hydroxyphenyl)-4,6-dioxo-3-propyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C23H24N2O5/c1-2-12-23(22(29)30)18-17(19(24-23)15-10-6-7-11-16(15)26)20(27)25(21(18)28)13-14-8-4-3-5-9-14/h3-11,17-19,24,26H,2,12-13H2,1H3,(H,29,30)

InChI Key

QVVUVUFAZOMDEA-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2C(C(N1)C3=CC=CC=C3O)C(=O)N(C2=O)CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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